molecular formula C18H20ClN3O4 B4195376 N-(5-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide

N-(5-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide

Cat. No. B4195376
M. Wt: 377.8 g/mol
InChI Key: OITLERLDMHQWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors and has shown promising results in preclinical studies.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide works by inhibiting the activity of several protein kinases, including BTK, which is involved in the survival and proliferation of cancer cells. By inhibiting BTK, N-(5-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide can prevent the growth and spread of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide has been shown to have several biochemical and physiological effects, including inhibition of BTK activity, induction of apoptosis (programmed cell death) in cancer cells, and suppression of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide is its specificity for BTK, which makes it a promising candidate for cancer treatment. However, its limitations include potential toxicity and the need for further clinical studies to determine its safety and efficacy.

Future Directions

There are several potential future directions for the development of N-(5-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide, including:
1. Combination therapy with other cancer drugs to enhance its efficacy.
2. Development of new formulations to improve its pharmacokinetic properties.
3. Investigation of its potential use in other types of cancer.
4. Exploration of its use in combination with immunotherapy to enhance the immune response against cancer cells.
5. Investigation of its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis.
In conclusion, N-(5-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its specificity for BTK makes it a promising candidate for cancer treatment, and further research is needed to determine its safety and efficacy.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several protein kinases, including BTK, which is involved in the survival and proliferation of cancer cells.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c1-12-4-6-14(19)11-16(12)21-18(23)13-5-7-15(17(10-13)22(24)25)20-8-3-9-26-2/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITLERLDMHQWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)NCCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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